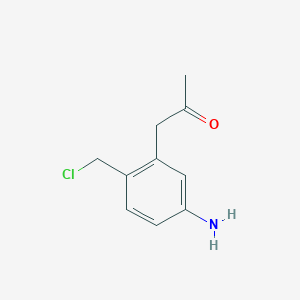

1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one

Description

1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one is a substituted aromatic ketone featuring a chloromethyl group at the ortho position and an amino group at the para position of the phenyl ring. This compound is structurally related to intermediates in pharmaceutical synthesis, such as fenfluramine precursors (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) and metabolites of designer drugs (e.g., 1-[4-(methylthio)phenyl]propan-2-one) .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-[5-amino-2-(chloromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H12ClNO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6,12H2,1H3 |

InChI Key |

SBANYYPQZIOENX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)N)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of a suitably substituted phenyl precursor, often starting from 5-amino-2-(chloromethyl)phenyl derivatives. The key steps include:

- Introduction of the chloromethyl group onto the phenyl ring.

- Coupling or substitution reactions to attach the propan-2-one moiety.

- Control of reaction conditions to preserve the amino group and avoid side reactions.

Nucleophilic Substitution Approach

One common method involves nucleophilic substitution reactions where 5-amino-2-(chloromethyl)phenyl derivatives react with chloropropanones under reflux conditions. The amino group acts as a nucleophile or remains intact while the chloropropanone moiety is incorporated through substitution or condensation reactions.

- Reaction conditions: Reflux in suitable solvents (e.g., acetonitrile, ethanol) with controlled temperature to optimize yield.

- Outcome: Formation of the ketone linkage at the propan-2-one position while retaining the chloromethyl and amino substituents on the phenyl ring.

This method is highlighted for its versatility and ability to produce the target compound with good purity and yield.

Halogen Exchange and Functional Group Manipulation

Variants of the compound, such as 1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one and 1-(5-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one, have been synthesized by altering the halogen substituent on the propanone moiety. These analogs are prepared through halogen exchange reactions or by starting with different halogenated propanone precursors.

- Significance: Changing the halogen affects the reactivity and biological activity of the compound.

- Synthetic insight: The preparation of the chlorinated or brominated analogs often involves selective halogenation steps or the use of halogenated starting materials.

Multi-step Synthesis from Protected Intermediates

More complex synthetic routes involve protection and deprotection strategies for the amino and hydroxyl groups on the aromatic ring to facilitate selective functionalization. For example, starting from protected 5-nitroisatin derivatives or 2-hydroxyalkylanilines, the following steps are performed:

- Protection of amino and hydroxyl groups.

- Nitration or other electrophilic aromatic substitution.

- Deprotection to regenerate free amino groups.

- Reduction and catalytic hydrogenation to achieve the final amino-substituted compound.

These multi-step approaches, while more labor-intensive, allow for higher selectivity and purity in the final product.

Comparative Table of Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Reaction of 5-amino-2-(chloromethyl)phenyl with chloropropanones | Reflux in ethanol or acetonitrile | Simple, good yield, versatile | Requires careful temperature control |

| Halogen exchange and halogenation | Use of halogenated propanone precursors or halogen exchange reactions | Controlled halogenation, mild conditions | Modifies reactivity, allows analog synthesis | Additional steps for halogen manipulation |

| Multi-step synthesis from protected intermediates | Protection, nitration, deprotection, reduction | Multiple steps, catalytic hydrogenation | High selectivity and purity | Time-consuming, complex |

Research Findings and Optimization Notes

- The presence of both amino and chloromethyl groups requires careful control of reaction conditions to prevent unwanted side reactions such as over-alkylation or hydrolysis.

- Solvent choice significantly affects yield; polar aprotic solvents often enhance nucleophilic substitution efficiency.

- Catalytic hydrogenation steps in multi-step syntheses improve the reduction of nitro groups to amino groups while preserving other sensitive functionalities.

- Temperature control during reflux is critical to avoid decomposition or side reactions, especially when working with halogenated intermediates.

- Purification typically involves chromatographic techniques to separate closely related halogenated analogs.

Chemical Reactions Analysis

1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, and properties:

Key Research Findings

- Thermal Stability : Chloromethylphenyl ketones (e.g., 1f ) exhibit moderate thermal stability (m.p. ~137–138°C), which may correlate with the target compound’s behavior under synthetic conditions .

- Spectroscopic Characterization: NMR and MS data are critical for confirming structures of chloromethyl- and amino-substituted analogs, as seen in urea derivatives (ESI-MS m/z 362–412) .

- Catalytic Applications : Ru(II)-catalyzed methods () and hydrolytic strategies () highlight the importance of reaction conditions in managing reactive groups like chloromethyl .

Notes and Challenges

- Synthetic Complexity: The amino and chloromethyl groups may necessitate protective-group strategies to prevent side reactions during derivatization.

- Stability Concerns : Chloromethyl groups are prone to hydrolysis, requiring anhydrous conditions for handling .

- Analytical Requirements : Advanced techniques (e.g., X-ray crystallography, DFT calculations) are essential for unambiguous structural confirmation .

Biological Activity

1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group and a chloromethyl group, along with a propan-2-one moiety. Its molecular formula is , and it has a molecular weight of approximately 197.66 g/mol. The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. This interaction may lead to the inhibition of metabolic pathways crucial for cell survival and proliferation, particularly in cancer cells.

- Receptor Interaction : It may also interact with various receptors, affecting signaling pathways involved in cellular processes such as apoptosis and immune response .

- Antimicrobial Action : Preliminary studies suggest that this compound can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 15 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, studies have shown:

- Cytotoxicity : The compound demonstrated cytotoxic effects with IC50 values ranging from 5 to 20 µM against human leukemia cells (CEM) and mouse lymphoma cells (TLX5) .

- Mechanisms : It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Efficacy : A study reported that this compound effectively inhibited tumor growth in xenograft models of human cancer, showing promise as a lead compound for further development.

- Synergistic Effects : Research indicated that combining this compound with established chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

- Mechanistic Insights : Investigations into its mechanism revealed that it may disrupt DNA replication processes in cancer cells, leading to increased cell death rates.

Q & A

Q. What are the key synthetic routes for 1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via N-acylation followed by base-mediated condensation with substituted aminophenols. For example, similar structures are synthesized by reacting a core scaffold (e.g., dibenzazepine) with 3-chloropropionyl chloride under controlled temperatures (0–5°C) to introduce the chloromethyl ketone moiety . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and using anhydrous solvents (e.g., THF) minimizes side reactions like hydrolysis. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product .

Q. Which spectroscopic methods are most effective for characterizing the amino and chloromethyl groups?

- ¹H/¹³C NMR : The amino group (-NH₂) shows broad singlets near δ 4.5–5.5 ppm, while the chloromethyl (-CH₂Cl) protons appear as a triplet (δ 3.8–4.2 ppm) coupled to adjacent aromatic protons .

- FT-IR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and 650–750 cm⁻¹ (C-Cl) confirm functional groups .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) with isotopic patterns matching Cl atoms validate the structure .

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction using SHELXL software is ideal for resolving bond angles and torsional strain in the chloromethyl-phenyl-propanone backbone. For low-resolution data, iterative refinement with restraints on aromatic ring planarity and Cl-C bond lengths improves accuracy . Twinning, common in asymmetric structures, requires using the TWIN command in SHELXL to refine dual-domain models .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and physicochemical properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, revealing nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., carbonyl carbon). Quantitative Structure-Property Relationship (QSPR) models trained on analogous propanones predict solubility, logP, and stability under varying pH . For example, the chloromethyl group’s electron-withdrawing effect lowers the pKa of the adjacent amino group by ~1.5 units .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

Common byproducts include dimerized chloromethyl derivatives (via Friedel-Crafts alkylation) and hydrolyzed ketones (from residual moisture). LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) detects dimers (m/z ~400–450). Adding molecular sieves during synthesis reduces hydrolysis, while lowering reaction temperatures (<0°C) suppresses dimerization .

Q. What strategies preserve chloromethyl functionality during amino group derivatization?

Protecting the chloromethyl group with trimethylsilyl (TMS) ethers before amino group reactions (e.g., acylation or Schiff base formation) prevents nucleophilic substitution. After derivatization, TMS deprotection using tetrabutylammonium fluoride (TBAF) regenerates the chloromethyl group with >90% efficiency .

Q. How do solvent polarity and temperature affect regioselectivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the carbonyl carbon, while non-polar solvents (e.g., toluene) promote aromatic electrophilic substitution. For Suzuki-Miyaura coupling, a 70°C reaction in dioxane/water (3:1) with Pd(PPh₃)₄ selectively functionalizes the para position relative to the amino group .

Q. What analytical workflows reconcile contradictory spectral and crystallographic data?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. Variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., ring flipping), while DFT-optimized molecular dynamics simulations correlate observed solid-state geometries with solution-phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.